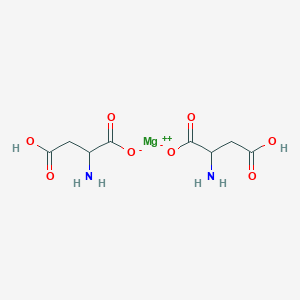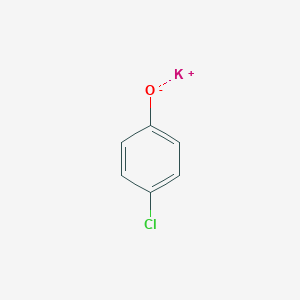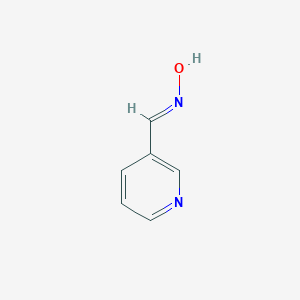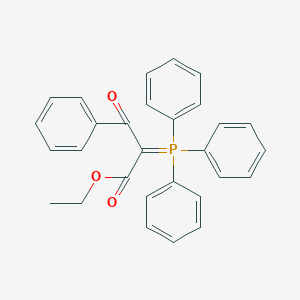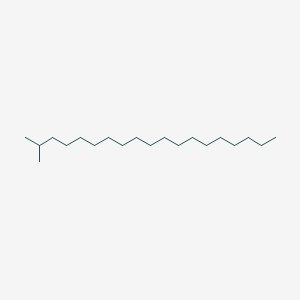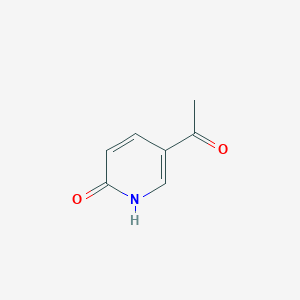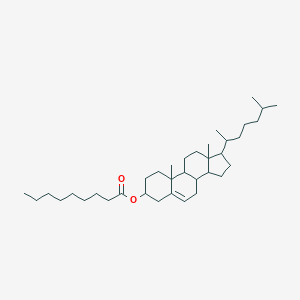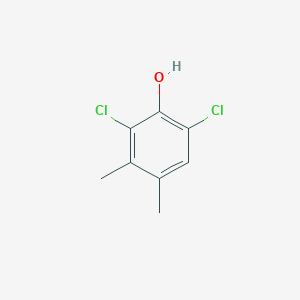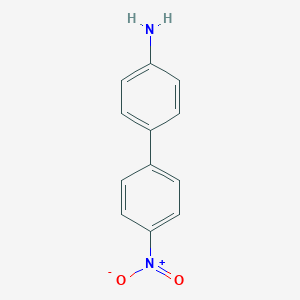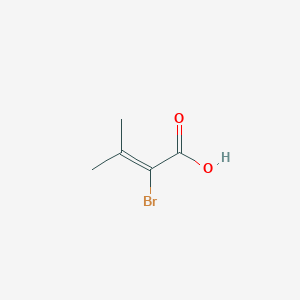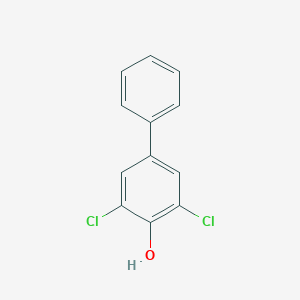
4-Hydroxy-3,5-dichlorobiphenyl
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-Hydroxy-3,5-dichlorobiphenyl and related compounds has been studied extensively. For instance, metabolic hydroxylation processes have been observed in chlorobiphenyls containing unsubstituted positions, suggesting a pathway for the synthesis and breakdown of such compounds (Jensen & Sundström, 1974). Another study focused on synthesizing and analyzing the crystal structure of closely related compounds, providing insights into the chemical synthesis and structure elucidation of chlorophenyl derivatives (Zhao et al., 2009).
Molecular Structure Analysis
Investigations into the molecular structure of chlorinated biphenyls, including hydroxylated metabolites, reveal detailed insights into their geometric and electronic configurations. Studies such as the determination of the crystal structure of 2,3-Dichloro-3',4'-dihydroxybiphenyl offer valuable data on intramolecular hydrogen bonding and the spatial arrangement of the molecule (Dhakal et al., 2019).
Chemical Reactions and Properties
Chemical reactions and properties of 4-Hydroxy-3,5-dichlorobiphenyl are influenced by its chlorinated and hydroxylated functional groups. The reactivity and formation of hydroxylated metabolites of chlorobiphenyls in various conditions have been studied to understand their chemical behavior and environmental fate. For example, the photolysis of chlorohydroxybiphenyls in aqueous solutions shows unique reaction pathways and product formations, indicating the complex reactivity of such compounds (Zhang et al., 2020).
Physical Properties Analysis
The physical properties of 4-Hydroxy-3,5-dichlorobiphenyl, such as solubility, melting point, and boiling point, are crucial for understanding its behavior in various environments. Although specific studies on these properties were not directly found, related research on chlorobiphenyls provides a foundation for inferring the physical characteristics of similar compounds. The environmental persistence and mobility can be deduced from studies on metabolites and derivatives of chlorobiphenyls, highlighting the importance of physical properties in environmental chemistry (Wehler et al., 1989).
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, stability, and degradation pathways, are integral to understanding the environmental impact and chemical behavior of 4-Hydroxy-3,5-dichlorobiphenyl. Studies on the metabolic pathways and hydroxylation mechanisms offer insights into the compound's chemical stability and transformations in biological systems (Tulp et al., 1977).
Aplicaciones Científicas De Investigación
Metabolic Pathways in Plants : Poplar plants can metabolize airborne pollutants like 4-Monochlorobiphenyl (a related compound) to hydroxylated metabolites (OH-CBs) (Zhai, Lehmler, & Schnoor, 2010).
Chemical Properties and Interactions : The study of 3,5-Dichloro-3',4'-dimethoxybiphenyl, a dihydroxylated metabolite of 3,4-dichlorobiphenyl, reveals important π-π stacking interactions and molecular structure insights (Dhakal, Parkin, & Lehmler, 2019).
Mutagenicity in Mammalian Cells : Quinoid metabolites of 4-monochlorobiphenyl, a compound similar to 4-Hydroxy-3,5-dichlorobiphenyl, have been shown to induce gene mutations in mammalian cells, identifying quinoid metabolites as potential ultimate mutagens (Zettner et al., 2007).
Photodegradation in Aqueous Environments : Research on the photolysis of 4'-Chloro-2-Hydroxybiphenyl in aqueous solutions provides insights into the environmental degradation processes of such compounds (Zhang et al., 2020).
Bacterial Metabolism and Detoxification : A study on the detoxification of hydroxylated polychlorobiphenyls by a specific strain of Sphingomonas isolated from forest soil highlights the potential of bacterial intervention in reducing the toxicity of such compounds (Mizukami-Murata et al., 2016).
Hydrodechlorination Techniques : Research into uncatalyzed hydrodechlorination processes for dichlorobiphenyls reveals varying reactivities, which are crucial for understanding their environmental degradation (Gorbunova et al., 2019).
Electrochemical Hydrodechlorination : A study focused on the electrochemical hydrodechlorination of 4-chlorobiphenyl in aqueous solutions, providing insights into methods for treating such pollutants (Yang, Yu, & Liu, 2006).
Propiedades
IUPAC Name |
2,6-dichloro-4-phenylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h1-7,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFXDKAXCKUSIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90150528 | |
| Record name | (1,1'-Biphenyl)-4-ol, 3,5-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90150528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3,5-dichlorobiphenyl | |
CAS RN |
1137-59-3 | |
| Record name | 3,5-Dichloro-4-hydroxybiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1137-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,1'-Biphenyl)-4-ol, 3,5-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001137593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,1'-Biphenyl)-4-ol, 3,5-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90150528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




